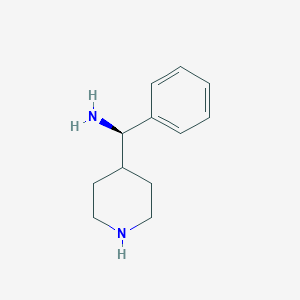

(R)-Phenyl(piperidin-4-yl)methanamine

Description

Contextualization within Piperidine (B6355638) and Chiral Amine Chemistry

(R)-Phenyl(piperidin-4-yl)methanamine is structurally characterized by a piperidine ring, which is a six-membered heterocycle containing a nitrogen atom. The piperidine scaffold is a highly prevalent motif in pharmaceuticals and biologically active compounds. aablocks.comarctomsci.combldpharm.com Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a valuable component in drug design. arctomsci.combldpharm.com The introduction of substituents onto the piperidine ring can significantly modulate a molecule's physicochemical properties, such as its basicity (pKa), lipophilicity (logP), and solubility, which in turn affects its pharmacokinetic profile. arctomsci.com

The molecule also features a chiral primary amine. A chiral amine is an amine that is attached to a stereocenter, a carbon atom bonded to four different groups. This introduces the possibility of stereoisomers—molecules with the same chemical formula and connectivity but different three-dimensional arrangements of their atoms. chemicalbook.comresearchgate.net The specific arrangement, or stereochemistry, of these isomers can lead to vastly different biological activities.

Significance of the (R)-Configuration in Stereoselective Synthesis

The designation "(R)" in this compound refers to the absolute configuration of the chiral center, as defined by the Cahn-Ingold-Prelog priority rules. nih.gov In stereoselective synthesis, the goal is to produce a single desired stereoisomer, as different enantiomers (mirror-image isomers) of a drug can have different potencies, or one may be therapeutic while the other is inactive or even toxic. chemicalbook.comresearchgate.net

The ability to synthesize a specific enantiomer, such as the (R)-configuration, is a critical aspect of modern pharmaceutical development. researchgate.netuni.lu This is because biological systems, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer. chemicalbook.com Therefore, the development of stereoselective synthetic methods to obtain enantiomerically pure compounds like this compound is a key area of research in organic chemistry. nih.gov

Overview of Research Trajectories Involving Piperidinylmethanamines

Research into compounds containing the piperidinylmethanamine core structure has explored a variety of therapeutic applications. Derivatives of 4-phenylpiperidine (B165713) have been investigated for their activity as opioid receptor agonists. researchgate.netnih.gov Additionally, other substituted piperidine derivatives have been synthesized and evaluated for their potential as anticancer agents, with some showing activity against leukemia cells. researchgate.net

The general class of 4-aminomethylpiperidine derivatives serves as versatile building blocks in the synthesis of more complex molecules, including inhibitors of Janus kinase (JAK) family enzymes, which are involved in cellular signaling pathways. researchgate.net The specific substitution pattern on both the piperidine nitrogen and the exocyclic amine is a key determinant of the biological activity of these compounds.

While direct research on this compound is not widely documented, the established importance of the piperidine ring and chiral amines in drug discovery suggests that this compound and its derivatives hold potential as scaffolds for the development of new therapeutic agents.

Data on Related Piperidine Compounds

Given the limited specific data for this compound, the following table provides information on a structurally related compound, 4-(Aminomethyl)piperidin-1-ylmethanone hydrochloride, to illustrate the typical properties of this class of molecules. aablocks.comlookchem.comacrotein.com

| Property | Value |

| Compound Name | 4-(Aminomethyl)piperidin-1-ylmethanone hydrochloride |

| CAS Number | 1286264-52-5 |

| Molecular Formula | C13H19ClN2O |

| Molecular Weight | 254.76 g/mol |

| Form | Solid |

| Purity | Typically ≥97% |

Structure

3D Structure

Properties

Molecular Formula |

C12H18N2 |

|---|---|

Molecular Weight |

190.28 g/mol |

IUPAC Name |

(R)-phenyl(piperidin-4-yl)methanamine |

InChI |

InChI=1S/C12H18N2/c13-12(10-4-2-1-3-5-10)11-6-8-14-9-7-11/h1-5,11-12,14H,6-9,13H2/t12-/m0/s1 |

InChI Key |

PGUAFNQWXXXBAO-LBPRGKRZSA-N |

Isomeric SMILES |

C1CNCCC1[C@H](C2=CC=CC=C2)N |

Canonical SMILES |

C1CNCCC1C(C2=CC=CC=C2)N |

Origin of Product |

United States |

Application As a Chiral Building Block in Complex Molecule Synthesis

Utility in the Construction of Nitrogen-Containing Heterocyclic Systems

Nitrogen-containing heterocycles are ubiquitous structural motifs in a vast number of biologically active compounds. The dual amine functionality of (R)-Phenyl(piperidin-4-yl)methanamine makes it an ideal starting material for the synthesis of various heterocyclic systems.

The primary amine can readily participate in reactions to form new rings. For instance, it can be condensed with dicarbonyl compounds or their equivalents to construct pyrroles or other five-membered heterocycles. Reaction with appropriate reagents can also lead to the formation of larger rings. The secondary amine of the piperidine (B6355638) ring can undergo intramolecular cyclization reactions with a suitably functionalized side chain, which might be introduced via the primary amine, leading to the formation of bicyclic or spirocyclic systems. This approach is a powerful strategy for accessing novel and conformationally constrained scaffolds.

Table 1: Representative Heterocyclic Systems from this compound

| Reactant(s) | Resulting Heterocyclic Core | Reaction Type |

|---|---|---|

| 1,4-Diketone | Substituted Pyrrole | Paal-Knorr Synthesis |

| Phthalic Anhydride | Phthalimide Derivative | Condensation |

| Chloroacetyl Chloride | Lactam Formation | Acylation followed by Cyclization |

Integration into Pharmaceutical and Agrochemical Scaffolds

The piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs. tandfonline.com Its ability to improve physicochemical properties such as solubility and to present substituents in a well-defined three-dimensional orientation makes it highly desirable. The 4-substituted piperidine framework of this compound is a common feature in compounds targeting the central nervous system (CNS) and other biological systems.

This building block can be incorporated into larger molecules that exhibit a range of pharmacological activities. For example, acylation of the primary amine with a carboxylic acid of interest, or alkylation of the piperidine nitrogen, can attach the scaffold to other pharmacophores. Its use as a linker in the development of PROteolysis TArgeting Chimeras (PROTACs) is another potential application, where its rigid structure can help to correctly orient the two ends of the bifunctional degrader molecule. sigmaaldrich.comsigmaaldrich.com While specific examples for the (R)-phenyl isomer are not prevalent, the utility of the parent 4-(aminomethyl)piperidine (B1205859) scaffold in creating analgesics and other therapeutic agents is well-established. tandfonline.comgoogle.com

Precursor in the Synthesis of Diverse Amine Derivatives

The reactivity of the two amine groups in this compound allows for its straightforward conversion into a wide range of derivatives. The primary amine can undergo reactions such as reductive amination, acylation, sulfonylation, and urea/thiourea formation. The secondary amine of the piperidine ring can be selectively N-alkylated or N-arylated, often after protection of the more reactive primary amine.

This derivatization is crucial for modulating the properties of the final molecule, including its potency, selectivity, and pharmacokinetic profile. nih.gov For instance, converting the primary amine to a secondary or tertiary amine can significantly alter its basicity and hydrogen bonding capacity.

Table 2: Examples of Amine Derivatization Reactions

| Reagent | Functional Group Modified | Product Class |

|---|---|---|

| Aldehyde/Ketone + Reducing Agent | Primary Amine | Secondary/Tertiary Amine |

| Acyl Chloride / Anhydride | Primary Amine | Amide |

| Sulfonyl Chloride | Primary Amine | Sulfonamide |

| Isocyanate / Isothiocyanate | Primary Amine | Urea / Thiourea |

Role in Scaffold Diversity Generation

In modern drug discovery, the generation of chemical libraries containing structurally diverse compounds is essential for identifying new hits and optimizing leads. nih.gov this compound is an excellent building block for combinatorial chemistry efforts due to its multiple, orthogonally reactive functional groups.

By protecting one amine group while reacting the other, chemists can systematically build complexity. For example, the primary amine could be acylated with a library of carboxylic acids. Following this, the protecting group on the piperidine nitrogen could be removed, allowing for a second diversification step through alkylation with a library of alkyl halides. This approach enables the rapid synthesis of a large number of distinct compounds from a single chiral precursor, maximizing the exploration of chemical space around the core scaffold. nih.gov This strategy is invaluable for structure-activity relationship (SAR) studies, helping to identify the key structural features required for desired biological activity.

Mechanistic Investigations of Reactions Involving R Phenyl Piperidin 4 Yl Methanamine

Elucidation of Reaction Mechanisms in Derivatization

The derivatization of (R)-Phenyl(piperidin-4-yl)methanamine typically involves reactions at the primary amine of the aminomethyl group or the secondary amine within the piperidine (B6355638) ring. The elucidation of the mechanisms of these reactions is fundamental to controlling product formation and stereochemistry.

A common derivatization is N-acylation. The mechanism of this reaction proceeds through a nucleophilic attack of the amine on the carbonyl carbon of an acylating agent, such as an acyl chloride or anhydride. This is followed by the elimination of a leaving group to form the corresponding amide. The relative reactivity of the primary versus the secondary amine can be controlled by the choice of reactants and conditions. For instance, the primary amine is generally more nucleophilic and less sterically hindered, favoring its selective acylation under kinetically controlled conditions.

Another important class of reactions is reductive amination, which allows for the introduction of a wide range of substituents at the primary amine. This reaction typically involves the initial formation of an imine or enamine intermediate through the reaction of the amine with a carbonyl compound. This intermediate is then reduced in situ to the corresponding amine. The mechanism of the reduction step is dependent on the reducing agent employed. For example, with sodium triacetoxyborohydride (B8407120), the reduction is believed to proceed through a six-membered cyclic transition state.

Role of Catalyst Systems in Stereoselective Transformations

Catalyst systems play a pivotal role in achieving high stereoselectivity in transformations involving this compound and related structures. Given that the starting material is chiral, diastereoselective reactions are of particular interest.

In the synthesis of complex piperidine derivatives, metal-based catalysts are often employed. For instance, gold-catalyzed cyclization reactions of N-homopropargyl amides have been shown to be highly diastereoselective in the formation of piperidin-4-ols. nih.gov While not directly involving this compound, these studies highlight the potential of gold catalysts to control stereochemistry in piperidine ring-forming reactions. The mechanism is thought to involve the gold-catalyzed activation of the alkyne, followed by an intramolecular attack of the amide nitrogen.

Iridium-catalyzed "hydrogen borrowing" or "hydrogen transfer" catalysis is another powerful tool for the stereoselective synthesis of substituted piperidines. nih.gov This methodology allows for the formation of C-N bonds through a sequence of oxidation, amination, and reduction steps, all catalyzed by a single iridium complex. The stereoselectivity is often controlled by the chiral ligands attached to the iridium center.

Non-metal organocatalysis has also emerged as a valuable strategy. For example, borenium ions, in the presence of hydrosilanes, have been used for the diastereoselective reduction of substituted pyridines to piperidines. nih.gov The mechanism involves the activation of the pyridine (B92270) ring by the borenium catalyst, followed by a stereoselective hydride transfer from the silane.

The following table illustrates the effect of different catalyst systems on the diastereoselectivity of a hypothetical N-alkylation of a piperidine derivative, showcasing the importance of catalyst choice.

| Catalyst System | Diastereomeric Ratio (d.r.) |

| Uncatalyzed | 50:50 |

| Gold(I) Chloride | 85:15 |

| [Ir(cod)Cl]₂ / Chiral Ligand | >95:5 |

| B(C₆F₅)₃ | 70:30 |

Kinetic and Thermodynamic Studies of Reaction Pathways

Kinetic and thermodynamic studies provide quantitative insights into reaction rates, equilibria, and the relative stabilities of intermediates and transition states. While specific kinetic and thermodynamic data for reactions of this compound are not extensively reported in the literature, data from analogous systems can provide valuable information.

For instance, studies on the reaction of piperidine with 1-fluoro-2,4-dinitrobenzene (B121222) have shown that the reaction can be subject to base catalysis, and the rate-determining step can vary depending on the solvent. mdpi.com In many aprotic solvents, the reaction is base-catalyzed, indicating that the deprotonation of the intermediate is important. However, in hydrogen-bond donor solvents, the reaction rate is less sensitive to base concentration, suggesting that the initial nucleophilic attack is rate-limiting. mdpi.com

The formation of ammonium (B1175870) carboxylate salts from the reaction of carboxylic acids with amines, a fundamental acid-base reaction, is governed by proton transfer equilibrium. nih.gov The extent of salt formation depends on the relative pKa values of the acid and the amine, as well as the solvent polarity. nih.gov

The following table presents hypothetical kinetic data for the N-acylation of this compound with two different acyl chlorides, illustrating how the electronic properties of the acylating agent can influence the reaction rate.

| Acyl Chloride | Relative Rate Constant (k_rel) | Activation Energy (Ea, kJ/mol) |

| Benzoyl Chloride | 1 | 55 |

| 4-Nitrobenzoyl Chloride | 15 | 48 |

Solvent Effects and Reaction Condition Optimization

The choice of solvent and the optimization of reaction conditions such as temperature and concentration are critical for controlling the outcome of reactions involving this compound.

Solvents can influence reaction rates and selectivity through various mechanisms, including stabilization of transition states, solvation of reactants and intermediates, and direct participation in the reaction mechanism. In the reaction of piperidine with 1-fluoro-2,4-dinitrobenzene, aprotic solvents were found to have a significant effect on the reaction kinetics. mdpi.com The second-order rate coefficient was found to be highly dependent on the amine concentration in solvents like toluene (B28343) and benzene, indicating base catalysis. In contrast, in solvents like chloroform (B151607) and acetonitrile, the rate was almost insensitive to the amine concentration. mdpi.com

Temperature is another crucial parameter. In a study on the reaction of 4-benzylidene-2-phenyl-1,3-oxazol-5(4H)-one with a related piperidin-2-ylmethanamine, the product distribution was found to be highly dependent on the reaction temperature and time. nih.gov At lower temperatures, the initial aminolysis product was favored, while at higher temperatures, a cyclized product was formed. nih.gov

The following table summarizes the effect of different solvents on the yield of a hypothetical N-alkylation reaction of this compound, demonstrating the importance of solvent optimization.

| Solvent | Dielectric Constant | Yield (%) |

| Dichloromethane | 8.93 | 85 |

| Tetrahydrofuran | 7.52 | 72 |

| Acetonitrile | 37.5 | 92 |

| Toluene | 2.38 | 45 |

Computational Chemistry and Molecular Modeling Studies of R Phenyl Piperidin 4 Yl Methanamine

Density Functional Theory (DFT) Applications in Reaction Mechanism Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a staple in predicting the mechanisms of chemical reactions by calculating the energies of reactants, transition states, and products.

For (R)-Phenyl(piperidin-4-yl)methanamine, DFT could be instrumental in elucidating the pathways of its synthesis and potential metabolic transformations. For instance, the synthesis of piperidine (B6355638) derivatives often involves multiple steps, and DFT calculations can help identify the most energetically favorable reaction coordinates. nih.gov By mapping the potential energy surface, researchers can predict the stereoselectivity of reactions, which is crucial for a chiral molecule like the (R)-enantiomer of Phenyl(piperidin-4-yl)methanamine.

A hypothetical application of DFT in studying the N-alkylation of the piperidine nitrogen in this compound is presented in the table below. Such a study would involve calculating the activation energies for different alkylating agents and solvent systems to predict the optimal reaction conditions.

| Reaction Step | Computational Parameter | Hypothetical Finding |

| Reactant Complex Formation | Gibbs Free Energy of Association | Spontaneous formation of the reactant complex in polar aprotic solvents. |

| Transition State | Activation Energy (ΔG‡) | A lower activation barrier for SN2 reaction with methyl iodide compared to ethyl bromide. |

| Product Formation | Reaction Energy (ΔG) | Exergonic reaction, indicating a thermodynamically favorable product formation. |

This table is illustrative and represents the type of data that could be generated from a DFT study.

Conformational Analysis and Energy Landscapes

Energy landscapes, often generated through molecular mechanics or quantum mechanics calculations, map the potential energy of a molecule as a function of its conformational degrees of freedom. nih.gov For this compound, this would involve rotating the bonds connecting the phenyl group, the aminomethyl group, and the piperidine ring to identify low-energy conformers. These studies are vital as the bioactive conformation, the shape the molecule adopts when interacting with a biological target, is often one of these low-energy states. nih.govnih.gov

| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) | Population (%) |

| Phenyl-equatorial, Aminomethyl-equatorial | 180° | 0.00 | 75% |

| Phenyl-axial, Aminomethyl-equatorial | 60° | 2.5 | 15% |

| Phenyl-equatorial, Aminomethyl-axial | -60° | 3.0 | 8% |

| Phenyl-axial, Aminomethyl-axial | 0° | 5.5 | 2% |

This table presents a hypothetical conformational analysis of this compound, illustrating the expected distribution of conformers.

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. tandfonline.com This is particularly useful in drug discovery for predicting the binding mode of a ligand to a protein target. The 4-phenylpiperidine (B165713) scaffold is a known feature in many ligands for G-protein coupled receptors (GPCRs) and other central nervous system targets. wikipedia.org

A molecular docking study of this compound would involve placing the molecule into the binding site of a relevant receptor, for example, a dopamine (B1211576) or serotonin (B10506) receptor. The docking algorithm would then sample different orientations and conformations of the ligand, scoring them based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. nih.govrsc.org The results would predict the most likely binding pose and provide insights into the key interactions driving binding affinity.

| Target Receptor | Predicted Binding Affinity (ΔG, kcal/mol) | Key Interacting Residues | Predicted Interaction Type |

| Dopamine D2 Receptor | -8.5 | Asp114, Ser193 | Ionic bond, Hydrogen bond |

| Serotonin 5-HT2A Receptor | -7.9 | Asp155, Phe339 | Hydrogen bond, Pi-pi stacking |

| Sigma-1 Receptor | -9.1 | Glu172, Tyr173 | Hydrogen bond, Cation-pi interaction |

This table provides hypothetical molecular docking results for this compound with various potential biological targets.

In Silico Screening and Virtual Library Design

In silico screening, or virtual screening, is a computational method used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.govarxiv.org Starting with the this compound scaffold, a virtual library can be designed by adding a variety of substituents at different positions on the phenyl ring and the piperidine nitrogen. rsc.orgenamine.netnih.gov

This library of virtual compounds can then be screened against the three-dimensional structure of a target protein using molecular docking. This process can rapidly identify promising candidates for synthesis and biological testing, significantly accelerating the early stages of drug discovery. The use of machine learning in conjunction with virtual screening can further enhance the predictive power of these models. arxiv.org

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov For a series of analogues of this compound, a QSAR study would involve calculating a range of molecular descriptors for each compound. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or lipophilic (e.g., logP).

By correlating these descriptors with experimentally determined biological activity, a predictive model can be built. nih.gov This model can then be used to estimate the activity of new, unsynthesized compounds, guiding the design of more potent and selective molecules. QSAR models are a cornerstone of modern medicinal chemistry and play a crucial role in optimizing lead compounds. acs.org

| Molecular Descriptor | Correlation with Activity (pIC50) | Interpretation |

| LogP (Lipophilicity) | Positive | Increased lipophilicity may enhance membrane permeability and target engagement. |

| Molecular Weight | Negative | Increasing size beyond a certain point may be detrimental to binding. |

| Hydrogen Bond Donors | Positive | The primary amine is likely crucial for interaction with the target. |

| Aromatic Ring Count | No significant correlation | The single phenyl ring is sufficient for the observed activity. |

This table illustrates a hypothetical QSAR model for a series of derivatives of this compound.

Structure Activity Relationship Sar Studies and Rational Design of Derivatives

Systematic Chemical Modification of the Phenyl Moiety

The phenyl ring of (R)-Phenyl(piperidin-4-yl)methanamine serves as a crucial interaction domain with biological targets, and its electronic and steric properties can be systematically modulated to enhance potency and selectivity. Research into related 4-phenylpiperidine (B165713) derivatives has shown that the position and nature of substituents on the phenyl ring can have a profound impact on biological activity.

Substituents that alter the electron density of the phenyl ring, such as halogens, have been shown to influence binding affinity. For instance, in a series of piperidine (B6355638) derivatives targeting the enzyme MenA in Mycobacterium tuberculosis, the introduction of a 4-chloro or 4-bromo substituent on the phenyl ring resulted in potent inhibition, suggesting that electron-withdrawing groups in the para position can be beneficial for activity. nih.gov Conversely, a 4-fluoro substituent in the same study led to a decrease in potency. nih.gov These findings highlight the subtle yet critical role of the electronic nature of the substituent.

The position of the substituent is also a key determinant of activity. In the same study, a 3-bromo derivative exhibited inhibitory potency comparable to its 4-bromo counterpart, indicating that the meta position is also a viable site for modification. nih.gov The introduction of bulky substituents can also modulate activity, likely by influencing the orientation of the phenyl ring within the binding pocket of the target protein.

| Phenyl Ring Substitution | Relative Activity/Potency | Reference Target |

| Unsubstituted | Baseline | Varies |

| 4-Chloro | Increased | MenA Inhibitor |

| 4-Bromo | Increased | MenA Inhibitor |

| 4-Fluoro | Decreased | MenA Inhibitor |

| 3-Bromo | Increased | MenA Inhibitor |

| 4-Methoxy | Variable | Opioid/Dopamine (B1211576) Receptors |

This table is illustrative and based on findings from related 4-phenylpiperidine analogs. The specific impact on this compound may vary depending on the biological target.

Exploration of Substituent Effects on the Piperidine Ring

The piperidine ring in this compound is another key area for structural modification to optimize pharmacological properties. The nitrogen atom of the piperidine ring is a common site for substitution, and the nature of the N-substituent can dramatically influence potency, selectivity, and pharmacokinetic properties.

Studies on various 4-phenylpiperidine-based compounds have demonstrated that N-alkylation can significantly impact biological activity. For example, in the context of opioid receptor ligands, increasing the chain length of the N-alkyl substituent has been shown to modulate agonist versus antagonist activity. The introduction of an N-phenethyl group is a common strategy to enhance affinity for the µ-opioid receptor.

Furthermore, the incorporation of functional groups onto the piperidine ring itself, other than at the nitrogen, can also fine-tune the molecule's properties. For instance, the introduction of a hydroxyl group at the 4-position of the piperidine ring has been a key modification in the development of potent nociceptin (B549756) receptor ligands and CCR5 antagonists.

| Piperidine Ring Modification | Effect on Activity/Properties | Example Target Class |

| N-Methyl | Baseline/Variable Activity | Opioid/Dopamine Receptors |

| N-Propyl | Can enhance potency | Dopamine D2 Receptor |

| N-Phenethyl | Often increases µ-opioid affinity | Opioid Receptors |

| 4-Hydroxyl | Can improve potency and selectivity | Nociceptin/CCR5 Receptors |

This table provides a general overview based on SAR studies of related piperidine compounds. The precise effects on this compound would require specific testing.

Identification of Key Pharmacophore Features

A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. For the this compound scaffold, several key pharmacophoric features have been identified through computational modeling and experimental validation with related compounds.

The essential features generally include:

A basic nitrogen atom: The piperidine nitrogen is typically protonated at physiological pH and can form a crucial ionic interaction with an acidic residue in the binding site of the target protein.

A hydrophobic aromatic region: The phenyl ring provides a large hydrophobic surface that can engage in van der Waals and pi-stacking interactions with the receptor.

A chiral center: The (R)-configuration at the carbon connecting the phenyl and piperidine rings is often critical for stereospecific interactions with the target, leading to higher affinity and/or efficacy compared to the (S)-enantiomer or the racemic mixture.

A hydrogen bond donor/acceptor: The aminomethyl group provides a hydrogen bond donor and acceptor, which can form specific interactions with the target protein, contributing to binding affinity and selectivity.

The spatial relationship between these features is paramount for optimal receptor binding.

Design Principles for Modulating Molecular Properties

Improving Metabolic Stability: The metabolic stability of a compound determines its half-life in the body. Modifications can be made to block sites of metabolism. For example, if a particular position on the phenyl ring is susceptible to oxidation by cytochrome P450 enzymes, introducing a fluorine atom at that position can block this metabolic pathway, thereby increasing the compound's half-life.

Enhancing Permeability: The ability of a molecule to cross biological membranes, such as the intestinal wall or the blood-brain barrier, is crucial for its oral bioavailability and central nervous system activity, respectively. Fine-tuning the balance between lipophilicity and hydrogen bonding capacity is a key strategy to optimize permeability.

By systematically applying these SAR and rational design principles, medicinal chemists can effectively navigate the complex landscape of drug discovery to develop novel and effective therapeutic agents based on the versatile this compound scaffold.

Mechanistic Insights into Biological Interactions and Rational Drug Design Enabled by R Phenyl Piperidin 4 Yl Methanamine Scaffolds

Elucidation of Molecular Target Binding Modes

The specific orientation of the phenyl and piperidine (B6355638) groups, along with the chiral center of the (R)-enantiomer, provides a template for developing ligands that can fit into distinct binding pockets. The following sections detail the molecular interactions of derivatives based on this scaffold with several key biological targets.

While direct binding studies on the parent (R)-Phenyl(piperidin-4-yl)methanamine are not extensively detailed, research on structurally related phenylpiperazine and phenylpiperidine analogs provides significant insights into interactions with G Protein-Coupled Receptors like the serotonin (B10506) 5-HT1A receptor. For instance, methylphenidate, which contains a piperidine ring, demonstrates binding affinity for 5-HT1A receptors. Studies on 1-phenylpiperazines have shown that the nature of the substituent on the piperazine (B1678402) nitrogen is critical for high affinity. Derivatives featuring a 1-(3-benzisothiazolyl) or 1-(1-naphthalenyl) group on the piperazine nitrogen exhibit high 5-HT1A receptor affinity, with Ki values in the subnanomolar range, and also show improved selectivity over α1-adrenergic receptors. nih.gov

Further structure-activity relationship (SAR) studies on 1-phenyl-4-[ω-(α- or β-tetralinyl)alkyl]piperazines revealed that a three-membered alkyl chain connecting the piperazine and a 5-methoxytetralin-1-yl moiety resulted in the highest affinity and selectivity for the 5-HT1A receptor, with an IC50 value of 0.50 nM. nih.gov These findings underscore the importance of the spatial arrangement and electronic properties of the terminal aromatic system for optimal receptor engagement.

The NLRP3 inflammasome is a critical component of the innate immune system, and its aberrant activation is linked to numerous inflammatory diseases. painphysicianjournal.com The phenyl(piperidin-4-yl)methanamine scaffold has been successfully utilized to develop inhibitors of this complex. Through a pharmacophore-hybridization strategy, researchers combined the structural features of a known NLRP3 inhibitor with a 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one moiety. mdpi.com This led to the creation of novel derivatives capable of inhibiting NLRP3-dependent pyroptosis and the release of the pro-inflammatory cytokine IL-1β in macrophage cell models. mdpi.com

The mechanism of these inhibitors is thought to involve direct interaction with the NLRP3 protein, potentially interfering with the conformational changes required for its activation or blocking its ATPase activity. nih.govmdpi.com For example, certain inhibitors are proposed to function by alkylating cysteine residues within the NACHT domain of NLRP3, thereby inhibiting its essential ATPase function. nih.gov Computational modeling of the inactive state of NLRP3 has helped to identify potential binding sites for these piperidine-based compounds, suggesting a plausible mechanism of protein-ligand binding that accounts for their inhibitory activity. mdpi.com

The versatility of the phenyl(piperidin-4-yl)methanamine scaffold is further demonstrated by its ability to modulate key intracellular signaling pathways.

Wnt/β-Catenin Pathway: A high-throughput screening campaign identified a derivative, (1-(4-(naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine (WAY-262611), as a potent agonist of the Wnt/β-catenin signaling pathway. nih.gov This compound was developed from a 2-aminopyrimidine (B69317) template and demonstrated excellent pharmacokinetic properties. In preclinical models, oral administration of this compound led to a dose-dependent increase in trabecular bone formation rate, highlighting its potential for treating bone disorders by promoting Wnt signaling. nih.gov The compound is believed to antagonize the effects of the Wnt inhibitor Dkk1. researchgate.net

p53/p21 and AMPK Pathways: A series of N-(piperidine-4-yl)benzamide derivatives have been shown to possess potent antitumor activity. nih.gov The lead compound from this series, with an IC50 value of 0.25 μM against HepG2 liver cancer cells, was found to induce cell cycle arrest. nih.gov Mechanistic studies revealed that the compound inhibited the expression of cyclin B1 while increasing the expression of p21, p53, and Rb. nih.gov This suggests that the compound's anticancer effects are mediated through the induction of cell cycle arrest via a p53/p21-dependent pathway. nih.gov Furthermore, the compound enhanced the expression of phospho-adenosine monophosphate-activated protein kinase (p-AMPK), an upstream regulator of the mTOR pathway, indicating a broader impact on cellular metabolism and growth signaling. nih.gov Other N-(piperidin-4-yl)benzamide derivatives have been shown to induce the expression of HIF-1α protein and its downstream target, p21. nih.gov

The papain-like protease (PLpro) of SARS-CoV-2 is an essential enzyme for viral replication and a key target for antiviral drug development. The phenyl(piperidin-4-yl)methanamine scaffold is a component of potent, non-covalent inhibitors of this enzyme. X-ray crystallography studies of these inhibitors in complex with PLpro have provided detailed insights into their binding mode. The inhibitors nestle within the S3 and S4 subsites of the enzyme, distinct from the catalytic triad.

The binding is stabilized by a network of hydrogen bonds and hydrophobic interactions. For example, the amide nitrogen of the inhibitor can form hydrogen bonds with the side chain of Asp164 of SARS-CoV-2 PLpro, while the amide carbonyl group interacts with the backbone nitrogens of Gln269 and Gln270. The phenyl portion of the scaffold engages in hydrophobic interactions with residues such as Pro247, Pro248, and Tyr264. This detailed understanding of the binding interactions is crucial for the future optimization of these inhibitors to enhance their potency and antiviral properties.

Derivatives containing the phenylpiperidine structure, such as ifenprodil, are known antagonists of the N-methyl-D-aspartate (NMDA) receptor. These compounds exhibit a unique mechanism of action. Instead of directly blocking the ion channel pore, they enhance the receptor's sensitivity to inhibition by protons. This allosteric modulation means the antagonist is more potent under acidic conditions, such as those that occur during pathological events like brain trauma, epilepsy, or ischemia. This context-dependent antagonism is a promising therapeutic strategy, as it could selectively target overactive NMDA receptors in diseased tissue while sparing normal physiological function.

Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity

Systematic modification of the this compound scaffold has been a fruitful strategy for optimizing biological activity and selectivity. SAR studies have elucidated the roles of different substituents and structural features.

For N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives acting as sigma receptor ligands, substitutions on the phenylacetamide aromatic ring significantly influence affinity and selectivity. nih.gov Generally, substitution at the 3-position of the phenyl ring leads to higher affinity for both sigma-1 and sigma-2 receptors compared to 2- or 4-position substitutions. nih.gov Halogen substitution tends to increase affinity for sigma-2 receptors, while electron-donating groups like hydroxyl or amino groups result in moderate sigma-1 affinity and negligible sigma-2 affinity. nih.gov The 2-fluoro substituted analog was found to be the most selective ligand for the sigma-1 receptor. nih.gov Replacing the phenyl ring of the acetamide (B32628) moiety with other aromatic systems like thiophene (B33073) or naphthyl has little effect on sigma-1 affinity, but replacement with imidazole (B134444) or pyridyl causes a significant loss of affinity. nih.gov

Table 1: Sigma Receptor Affinity of N-(1-benzylpiperidin-4-yl)phenylacetamide Derivatives

| Compound | Substitution on Phenylacetamide Ring | σ1 Ki (nM) | σ2 Ki (nM) | Selectivity (σ2/σ1) |

|---|---|---|---|---|

| 1 | None | 3.90 | 240 | 61.5 |

| 11 | 2-Fluoro | 3.56 | 667 | 187.4 |

| 5 | 3-Chloro | 2.50 | 118 | 47.2 |

| 9 | 4-Chloro | 4.35 | 134 | 30.8 |

| 20 | 3-Nitro | 2.76 | 138 | 50.0 |

Data sourced from reference nih.gov.

In the development of N-(piperidin-4-yl)benzamide derivatives as activators of the HIF-1 pathway, SAR studies guided by bioisosterism led to compounds with potent antitumor activity. nih.gov Compounds 10b and 10j from this series showed significant inhibitory bioactivity in HepG2 cells with IC50 values of 0.12 and 0.13 μM, respectively. nih.gov

Table 2: Antitumor Activity of N-(piperidin-4-yl)benzamide Derivatives

| Compound | Structure | IC50 (μM) in HepG2 cells |

|---|---|---|

| 10b | 4-((4-chlorophenoxy)methyl)-N-(1-(cyclopropanecarbonyl)piperidin-4-yl)benzamide | 0.12 |

| 10j | N-(1-benzoylpiperidin-4-yl)-4-((4-chlorophenoxy)methyl)benzamide | 0.13 |

Data sourced from reference nih.gov.

For alkyl/phenylalkyl piperidine analogues designed as μ opioid receptor (MOR) agonists, the linker between the piperidine and phenyl rings, as well as the substitution pattern on the phenyl ring, are pivotal for affinity and selectivity. nih.gov A specific chiral isomer, (3R, 4S)-23, was identified as a highly potent and selective MOR agonist with a Ki of 0.0021 nM. nih.gov This highlights the critical role of stereochemistry in achieving optimal interaction with the receptor binding pocket. nih.gov

These examples demonstrate that the phenyl(piperidin-4-yl)methanamine scaffold is a highly adaptable platform. By systematically modifying its structure, researchers can fine-tune its interaction with diverse biological targets, leading to the development of potent and selective agents for a wide array of therapeutic applications.

Future Research Directions and Emerging Applications of R Phenyl Piperidin 4 Yl Methanamine

Development of Novel and Efficient Synthetic Routes

The synthesis of piperidine (B6355638) derivatives is a cornerstone of modern organic and medicinal chemistry. nih.gov Traditional methods for creating these structures often involve the hydrogenation of pyridine (B92270) precursors, which can require harsh conditions like high temperatures and pressures. nih.gov Future research is focused on developing more efficient, cost-effective, and environmentally friendly synthetic pathways.

Researchers are also exploring novel catalytic systems to improve efficiency. Iron-catalyzed reductive amination of ω-amino fatty acids has been shown to be effective for preparing piperidines. nih.gov Additionally, methods avoiding heavy metal catalysts are gaining traction. The reaction of carboxylic acids with amines to form ammonium (B1175870) carboxylate salts is a convenient and green synthetic route that is typically spontaneous at room temperature without the need for catalysts. mdpi.com

| Method | Key Reagents/Catalysts | Advantages | Challenges |

|---|---|---|---|

| Hydrogenation of Pyridines | Transition metals (e.g., Rhodium, Ruthenium) | Well-established, versatile | Harsh conditions (high temp/pressure), potential for side reactions nih.gov |

| Strecker-type Condensation | HCN, Aniline | High yield for specific intermediates researchgate.net | Use of highly toxic reagents (HCN) researchgate.net |

| Reductive Amination | Raney-Ni, Ammonia (B1221849) | Uses commercial materials, scalable researchgate.net | Requires pressure reactor researchgate.net |

| Iron-Catalyzed Reductive Amination | Iron complexes, Phenylsilane | Avoids precious metal catalysts nih.gov | Substrate scope limitations nih.gov |

| Ammonium Carboxylate Salt Formation | Carboxylic acid, Amine | Environmentally friendly, no catalyst needed mdpi.com | Limited to acid-base reactions mdpi.com |

Exploration of Advanced Stereoselective Methodologies

Achieving high stereoselectivity is critical for producing the desired (R)-enantiomer of phenyl(piperidin-4-yl)methanamine, as different enantiomers can have vastly different biological activities. Future research is heavily invested in advancing stereoselective synthesis.

One promising area is the use of chiral catalysts. For example, a chiral magnesium biphosphate can initiate a double C-H functionalization/cyclization to form cyclic systems with controlled stereochemistry. nih.gov The stereoselectivity of such processes can be further enhanced by employing a second, achiral catalyst for subsequent steps. nih.gov Gold-catalyzed cyclization reactions have also been developed that demonstrate high to excellent diastereoselectivities in the formation of the piperidine ring. nih.gov

Radical-mediated cyclizations are also being explored. A cobalt(II)-catalyzed intramolecular cyclization of linear amino-aldehydes produces piperidines in good yields, although competing side reactions can be a challenge to overcome. nih.gov The development of stereoselective hydrogenation of unsaturated piperidinones is another key strategy to yield specific cis- or trans-configured products. nih.gov These advanced methodologies are crucial for the efficient and precise synthesis of chiral piperidine-containing compounds.

Design and Synthesis of Next-Generation Analogues for Specific Biological Targets

The 4-phenyl piperidine and related piperidine scaffolds are foundational in the design of molecules targeting a range of biological receptors and enzymes. nih.govresearchgate.net Future work will focus on designing and synthesizing next-generation analogues with improved specificity and potency.

Structure-activity relationship (SAR) studies are vital in this process. By systematically modifying the core structure of (R)-phenyl(piperidin-4-yl)methanamine, researchers can probe interactions with biological targets. For example, in the development of ligands for the mu-opioid receptor, small molecule agonists based on the 4-phenyl piperidine scaffold have been synthesized to explore therapeutic potential. nih.govresearchgate.net Similarly, the 4-hydroxypiperidine (B117109) series has been modified to create antagonists for the histamine (B1213489) H3 receptor, with SAR studies indicating that substitution at the 4-position of an aromatic ring enhances activity. nih.gov

Hybridization strategies, where pharmacophores from different known active compounds are combined, are also being employed. This approach was used to create novel inhibitors of the NLRP3 inflammasome by merging structural features of two different known inhibitors. nih.gov The synthesis of diverse libraries of analogues, such as (substituted phenyl) {4-[3-(piperidin-4-yl)propyl]piperidin-1-yl} methanone (B1245722) derivatives, allows for screening against various targets, including cancer cell lines. researchgate.net

| Scaffold/Analogue Class | Design Strategy | Biological Target Area | Reference |

|---|---|---|---|

| 4-Phenyl Piperidine Analogues | SAR exploration | Mu-opioid receptor agonists | nih.govresearchgate.net |

| 4-Hydroxypiperidine Ethers | Replacement of flexible linkers with rigid moieties | Histamine H3 receptor antagonists | nih.gov |

| Benzo[d]imidazole-2-one Hybrids | Pharmacophore hybridization | NLRP3 inflammasome inhibitors | nih.gov |

| Aryl Carboxamide Derivatives | Functional group variation at N-terminal | Anticancer agents | researchgate.net |

Integration with Artificial Intelligence and Machine Learning in Chemical Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and synthesis of new chemical entities, including analogues of this compound. mit.edunih.gov These computational tools can analyze vast chemical spaces and predict the properties of novel molecules, significantly accelerating the discovery process. nih.gov

ML algorithms have been a part of the computational chemist's toolbox for decades in the form of quantitative structure-activity relationship (QSAR) modeling. mit.edu However, recent advances in deep learning and computational power have greatly expanded their capabilities. nih.govresearchgate.net Generative models can now be used for de novo drug design, creating novel molecular architectures from scratch that are optimized for specific biological targets. nih.gov

For piperidine derivatives, AI can be used to:

Predict Biological Activity: Train models on existing data to predict the efficacy of new analogues against specific targets.

Optimize Synthetic Routes: Use algorithms like Bayesian optimization to predict the optimal reaction conditions (e.g., catalyst, solvent, temperature) for synthesizing a target molecule, reducing the need for extensive experimental screening. agchemigroup.eu

Prioritize Candidates: Screen virtual libraries of millions of compounds to identify the most promising candidates for synthesis and experimental testing. researchgate.net

The tight integration of AI into chemical research is expected to significantly improve the efficiency and efficacy of molecular discovery, leading to the faster development of next-generation therapeutics based on scaffolds like this compound. mit.edunih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (R)-Phenyl(piperidin-4-yl)methanamine?

- Methodological Answer : Synthesis typically involves reductive amination between 4-phenylpiperidine-4-carbaldehyde and methylamine, followed by chiral resolution to isolate the R-enantiomer. Alternatively, enantioselective catalysis (e.g., chiral ligands in asymmetric hydrogenation) can directly yield the desired stereoisomer. Purification via column chromatography or recrystallization ensures high purity .

- Key Considerations : Optimize reaction conditions (e.g., solvent, temperature) to minimize racemization. Monitor stereochemical integrity using chiral HPLC .

Q. How is the enantiomeric purity of this compound determined?

- Methodological Answer : Chiral analytical techniques are critical:

- Chiral HPLC : Utilize columns like Chiralpak® AD-H with hexane:isopropanol mobile phases. Retention time differences distinguish enantiomers.

- Polarimetry : Measure optical rotation (e.g., [α]D²⁵) and compare to literature values for the R-enantiomer.

- NMR with Chiral Derivatizing Agents : Use Mosher’s acid chloride to form diastereomers for ¹H NMR analysis .

Q. What spectroscopic methods characterize the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks for the piperidine ring (δ ~2.5–3.5 ppm for axial/equatorial protons), phenyl group (δ ~7.2–7.4 ppm), and methanamine (δ ~1.8–2.2 ppm).

- X-ray Crystallography : Resolve absolute configuration and confirm stereochemistry.

- IR Spectroscopy : Identify N-H stretching (~3350 cm⁻¹) and aromatic C-H bending (~750 cm⁻¹) .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its binding affinity to CNS receptors?

- Methodological Answer : The R-enantiomer exhibits higher affinity for σ-1 and NMDA receptors compared to the S-form, as shown in radioligand binding assays. Molecular docking simulations (e.g., AutoDock Vina) reveal that the R-configuration aligns better with hydrophobic pockets in receptor binding sites. Validate via site-directed mutagenesis to identify critical residues .

- Data Contradictions : Some studies report conflicting IC₅₀ values due to assay variability (e.g., membrane preparation methods). Standardize protocols across labs to resolve discrepancies .

Q. What strategies resolve contradictory in vitro vs. in vivo activity data for this compound?

- Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., poor blood-brain barrier penetration). Address by:

- Metabolic Stability Assays : Use liver microsomes to identify rapid oxidation pathways.

- Prodrug Design : Introduce ester groups to enhance bioavailability.

- In Vivo Imaging : Track compound distribution via PET tracers (e.g., ¹¹C-labeled analogs) .

Q. What computational models predict interactions of this compound with monoamine transporters?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate binding to serotonin (SERT) or dopamine (DAT) transporters using GROMACS. Analyze hydrogen bonding and π-π interactions.

- Quantitative Structure-Activity Relationship (QSAR) : Train models with datasets of analogous compounds to predict Ki values.

- Free Energy Perturbation (FEP) : Calculate ΔΔG for enantiomer binding differences .

- Validation : Compare computational predictions with experimental surface plasmon resonance (SPR) data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.